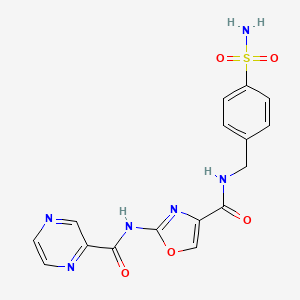

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O5S/c17-28(25,26)11-3-1-10(2-4-11)7-20-14(23)13-9-27-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H2,17,25,26)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYUMDQUASPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine-2-carboxamide: This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

Coupling of the sulfamoylbenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structural characteristics of the pyrazine ring enhance interactions with microbial targets, leading to effective inhibition of growth .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is beneficial for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders. Preliminary studies suggest structural modifications influence its inhibitory potency, indicating a promising avenue for further exploration .

Antioxidant Properties

The compound has potential antioxidant activity, which can be assessed through assays like DPPH and ABTS. Compounds exhibiting strong radical scavenging capabilities are crucial in developing therapeutic agents for oxidative stress-related conditions. The antioxidant potential of related compounds suggests that this compound could play a role in protecting against oxidative damage .

Anticancer Activity

The search for new anticancer agents has led to the synthesis of molecular hybrids incorporating various pharmacophores. Case studies have shown that certain pyrazine derivatives possess cytotoxic effects against human cancer cell lines, including those from colon, breast, and cervical cancers. The development of this compound could provide a new class of anticancer drugs with enhanced efficacy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its clinical efficacy and safety. Studies on similar oxazole derivatives have revealed varied absorption and metabolism profiles, highlighting the need for comprehensive pharmacokinetic studies on this compound to establish its therapeutic potential .

- Tyrosinase Inhibition : A study found that certain substitutions on the phenyl ring significantly influenced tyrosinase inhibition potency. Compounds with hydroxyl groups exhibited enhanced inhibitory effects compared to those with methoxy groups, suggesting that structural modifications can impact biological activity .

- Antioxidant Activity : Related compounds were assessed for their radical scavenging activity using DPPH and ABTS assays, indicating a protective effect against oxidative stress, which is crucial for developing therapeutic agents targeting oxidative stress-related conditions .

- Pharmacokinetic Studies : Research on similar oxazole derivatives has shown varied absorption and metabolism profiles, emphasizing the need for comprehensive studies on this compound to establish its efficacy and safety in clinical settings .

Mechanism of Action

The mechanism of action of 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparisons with pyrazine-carboxamide derivatives, oxazole-containing analogs, and sulfonamide-based molecules. Below is an analysis based on substituent effects, synthetic yields, spectroscopic data, and biological relevance.

Structural Analogs with Pyrazine-Carboxamide Moieties

N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) ():

- Synthesis : Achieved 72% yield via coupling reactions, comparable to methods used for pyrazine-carboxamide derivatives.

- Spectroscopy : $ ^1H $ NMR (CDCl₃) signals at δ 9.67 (s, 1H, NH), 8.80 (s, 1H, pyrazine-H), and aromatic protons at δ 7.67–7.15. These shifts align with the electron-withdrawing nature of the pyrazine ring .

- Key Difference : The absence of an oxazole ring and sulfamoyl group reduces structural complexity compared to the target compound.

Oxazole-Containing Derivatives

- N-(3-Chloro-4-Methoxyphenyl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide ():

- Structural Similarity : Shares the 2-(pyrazine-2-carboxamido)oxazole-4-carboxamide backbone but substitutes the sulfamoylbenzyl group with a chloro-methoxyphenyl moiety.

- Implications : The sulfamoyl group in the target compound likely enhances hydrophilicity and target specificity compared to halogenated aryl groups .

Sulfonamide-Based Compounds

- 4-[2-(1-Acetyl-2-Oxopropylidene)Hydrazino]-N-(Pyrimidin-2-yl)Benzene-Sulfonamide (): Functionality: The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide).

Table 1: Comparative Physicochemical Properties

Substituent Effects on Properties

- Halogen vs. Sulfonamide: Chloro/fluoro substituents (e.g., ’s A3–A6) lower yields (45–57%) compared to non-halogenated analogs, likely due to steric and electronic challenges. The sulfamoyl group in the target compound may improve solubility but complicate synthesis .

- Melting Points: Halogenated derivatives () exhibit higher melting points (~190–200°C) than non-halogenated ones, suggesting stronger intermolecular interactions. The target compound’s sulfamoyl group may further elevate its melting point.

Biological Activity

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a synthetic organic compound belonging to the class of oxazole derivatives. Its unique structural features, including a pyrazine ring, an oxazole ring, and a sulfamoylbenzyl group, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 402.4 g/mol

- CAS Number : 1396683-14-9

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazine-2-Carboxamide : Reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

- Synthesis of the Oxazole Ring : Achieved through cyclization reactions involving suitable precursors.

- Coupling with the Sulfamoylbenzyl Group : This step may involve nucleophilic substitution reactions to introduce the sulfamoyl group .

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, studies on pyrazoline derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines, including prostate (PC-3), breast (MCF-7), and liver (HepG2) cancers .

A comparative analysis of related compounds has demonstrated that modifications in substituents can enhance their anticancer efficacy. For example, derivatives with specific functional groups have been shown to achieve IC values in the low micromolar range, indicating potent antiproliferative effects .

| Compound | Cell Line | IC (μM) | Inhibition Ratio (%) |

|---|---|---|---|

| 12n | PC-3 | 0.93 | >60 |

| 5-FU | PC-3 | 47.90 | 51.78 |

| 12g | MCF-7 | Not specified | >60 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of enzymes critical for cancer cell proliferation.

- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in cell signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various intracellular signaling pathways .

Case Studies

Recent studies have highlighted the potential of oxazole derivatives in drug development:

- Antitumor Activity : A study demonstrated that a series of novel steroidal pyrazines exhibited significant antiproliferative effects against human cancer cell lines, suggesting that similar modifications to the oxazole framework could yield effective anticancer agents .

- Structural Optimization : Research into the structure-activity relationship (SAR) of pyrazoline-based compounds revealed that specific substitutions can lead to enhanced anticancer properties, providing insights into optimizing the design of new therapeutic agents based on the oxazole structure .

Q & A

Q. What are the primary synthetic routes for 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide?

The compound is typically synthesized via coupling reactions. A common method involves activating the carboxylic acid group of oxazole-4-carboxylic acid derivatives (e.g., using EDCl/HOBt) and reacting it with the amine group of 4-sulfamoylbenzylamine. Pyrazine-2-carboxamide is introduced via a secondary coupling step, often under basic conditions. Purification is achieved via flash column chromatography (Hex/EtOAc or DCM/MeOH gradients) .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, 1H NMR in CDCl3 or DMSO-d6 resolves aromatic protons (δ 7.2–8.2 ppm) and amide NH signals (δ 10–12 ppm). LCMS (ESI) ensures purity (>95%), while X-ray crystallography (via SHELX programs) may resolve crystal packing and stereochemistry .

Q. What in vitro assays are used for preliminary biological evaluation?

Enzymatic assays (e.g., monoamine oxidase (MAO) inhibition) are conducted using recombinant human MAO-A/MAO-B. H2O2 generation or kynuramine oxidation rates are measured spectrophotometrically. Dose-response curves (IC50 values) determine potency. Cellular cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Yield improvements focus on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of amine). Catalytic additives like DMAP accelerate acylation. Continuous flow reactors may enhance scalability and reduce byproducts .

Q. What strategies address contradictory bioactivity data between enzymatic and cellular assays?

Discrepancies may arise from off-target effects or poor cellular permeability. Countermeasures include:

Q. How does the sulfamoylbenzyl group influence target selectivity?

The sulfamoyl moiety enhances hydrogen bonding with enzyme active sites (e.g., MAO-B’s FAD cofactor). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes. Mutagenesis studies (e.g., replacing Tyr435 in MAO-B) validate critical interactions. Comparative studies with non-sulfonamide analogs show reduced potency .

Q. What crystallographic techniques resolve structural ambiguities in analogs?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. Cambridge Structural Database (CSD) entries guide conformational analysis. For amorphous derivatives, synchrotron XRD or PDF (pair distribution function) analysis provides local structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.